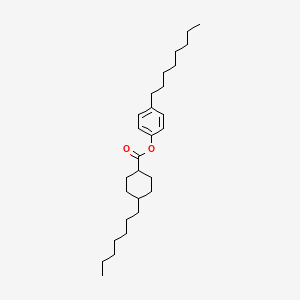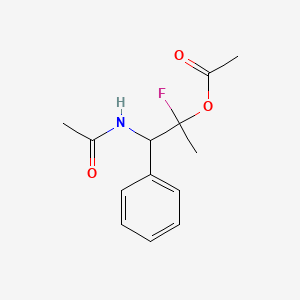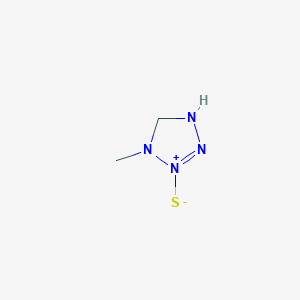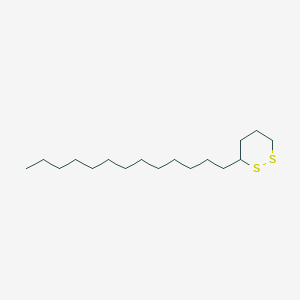
3-Tridecyl-1,2-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tridecyl-1,2-dithiane is an organosulfur compound belonging to the dithiane family Dithianes are heterocyclic compounds characterized by a six-membered ring containing two sulfur atoms The specific structure of this compound includes a tridecyl group attached to the third carbon of the 1,2-dithiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Tridecyl-1,2-dithiane can be synthesized through the reaction of 1,2-ethanedithiol with a suitable tridecyl halide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dithiol, followed by nucleophilic substitution with the tridecyl halide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Tridecyl-1,2-dithiane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Butyllithium, tridecyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithianes.
Aplicaciones Científicas De Investigación
3-Tridecyl-1,2-dithiane has several applications in scientific research:
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Tridecyl-1,2-dithiane involves its ability to undergo nucleophilic substitution reactions, facilitated by the formation of a lithio derivative. This lithio derivative acts as a nucleophile, reacting with various electrophiles to form new carbon-carbon bonds. The sulfur atoms in the dithiane ring also play a crucial role in stabilizing the intermediate species during these reactions .
Comparación Con Compuestos Similares
1,3-Dithiane: Another isomer of dithiane, commonly used as a protecting group for carbonyl compounds.
1,4-Dithiane:
Uniqueness: Its ability to undergo various chemical reactions and its role as a versatile building block in organic synthesis highlight its significance in scientific research and industrial applications .
Propiedades
Número CAS |
125617-68-7 |
|---|---|
Fórmula molecular |
C17H34S2 |
Peso molecular |
302.6 g/mol |
Nombre IUPAC |
3-tridecyldithiane |
InChI |
InChI=1S/C17H34S2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18-19-17/h17H,2-16H2,1H3 |
Clave InChI |
JBXKKCWBSMCJJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1CCCSS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
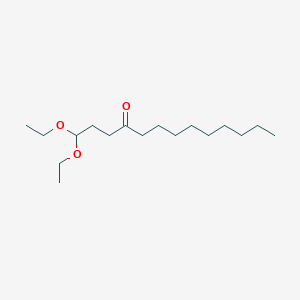

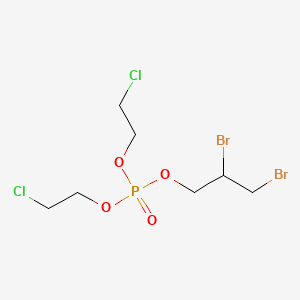

![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)
![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)

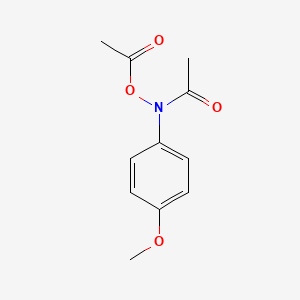
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
